molecular formula C10H14N2O B1373833 N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine CAS No. 1354953-75-5

N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine

Cat. No. B1373833
CAS RN: 1354953-75-5
M. Wt: 178.23 g/mol
InChI Key: UBRIHYSSFWNSFF-UHFFFAOYSA-N
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Description

“N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine” is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.24 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine” consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . More detailed structural information or a 3D model was not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine” are not fully detailed in the search results. The boiling point and storage conditions are not specified .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

This compound serves as a versatile intermediate in organic synthesis. Its structure is amenable to further chemical modifications, which can lead to the creation of a variety of pharmacologically active molecules. For instance, derivatives of benzoxazine, the core structure of this compound, have been explored for their potential as antimicrobial and antitumor agents . The ability to introduce different functional groups makes it a valuable scaffold in drug discovery.

Material Science

In material science, benzoxazine derivatives are known for their application in the synthesis of high-performance polymers . These polymers exhibit excellent thermal stability, mechanical properties, and chemical resistance, making them suitable for aerospace and electronic applications .

Catalysis

Benzoxazine compounds can act as ligands in catalytic systems. They have the potential to stabilize metal catalysts and can be involved in various catalytic reactions, including oxidation , reduction , and cross-coupling reactions, which are pivotal in industrial chemistry .

Biological Studies

The benzoxazine ring is present in several bioactive molecules. It can mimic the structure of natural substrates or inhibitors, thus finding applications in biological studies related to enzyme inhibition , receptor binding , and signal transduction pathways .

Agrochemical Research

Benzoxazine derivatives are explored for their use in agrochemicals. They can be designed to act as pesticides or herbicides , with the potential for specificity towards certain pests or weeds, minimizing the impact on non-target species .

Nanotechnology

The compound’s ability to undergo polymerization makes it suitable for creating nanocomposites and nano-coatings . These materials can have enhanced properties such as increased conductivity, improved barrier properties, or novel optical characteristics .

Electronic and Photonic Devices

Due to their electronic properties, benzoxazine derivatives can be used in the development of organic semiconductors . They are applicable in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .

Neuropharmacology

Some benzoxazine derivatives have shown activity in the central nervous system. They can be investigated for their potential as neuroprotective agents or in the treatment of neurodegenerative diseases, such as Alzheimer’s or Parkinson’s disease .

properties

IUPAC Name

N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12(2)8-3-4-9-10(7-8)13-6-5-11-9/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRIHYSSFWNSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine

CAS RN

1354953-75-5
Record name N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.